![molecular formula C24H28N2O2 B2782991 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-09-3](/img/no-structure.png)

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

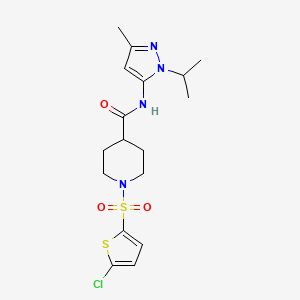

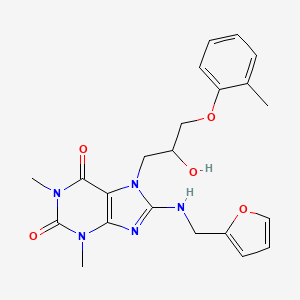

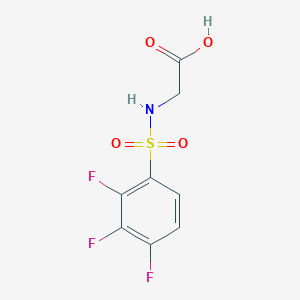

The compound “4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is an organic compound with several functional groups. The “4-tert-butyl” indicates a tertiary butyl group attached at the 4th position of the benzamide group. The “N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]” part indicates a quinoline group attached to the nitrogen of the benzamide via an ethyl linker .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline and benzamide groups, along with the tert-butyl and ethyl groups. The quinoline group is a bicyclic compound containing a benzene ring fused to a pyridine ring, which could potentially have implications for the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the quinoline and benzamide groups, as well as the tert-butyl and ethyl groups. These could potentially affect properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Catalysts for Asymmetric Hydrogenation

The compound 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, due to its structural complexity and potential reactive sites, may find applications similar to those of tert-butylmethylphosphino groups in asymmetric hydrogenation. Phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polymers with Enhanced Thermal Stability

Compounds with tert-butyl and benzamide functionalities have been used to synthesize polymers with significant thermal stability. Polyamides derived from similar structures show high glass transition temperatures and stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading (Hsiao et al., 2000).

Potential in Drug Synthesis

The structure of 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide suggests its potential utility in the synthesis of pharmaceutical compounds, especially as a precursor in the synthesis of carboxamide derivatives. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, have shown potent cytotoxic activities, suggesting that similar compounds could be synthesized for therapeutic applications (Deady et al., 2003).

Catalysis of Ring-Opening Polymerization

Complexes involving similar structures, particularly those with tert-butyl and benzamide functionalities, have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone. This process is significant for the production of biodegradable polymers, highlighting the potential use of 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in green chemistry and sustainable material production (Qiao et al., 2011).

Inhibition of 5-Lipoxygenase-Activating Protein

Compounds with tert-butyl groups have been explored for their inhibitory effects on 5-lipoxygenase-activating protein (FLAP), an essential enzyme in the leukotriene synthesis pathway. This pathway is critical in the inflammatory response, suggesting that 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide could potentially serve as a lead compound in the development of anti-inflammatory drugs (Hutchinson et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide to form the desired product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide" ], "Reaction": [ "Step 1: React 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride.", "Step 2: React 4-tert-butylbenzoyl chloride with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide in the presence of a base such as triethylamine to form the desired product, 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |

CAS-Nummer |

851403-09-3 |

Produktname |

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Molekularformel |

C24H28N2O2 |

Molekulargewicht |

376.5 |

IUPAC-Name |

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C24H28N2O2/c1-15-12-19-14-18(23(28)26-21(19)13-16(15)2)10-11-25-22(27)17-6-8-20(9-7-17)24(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,25,27)(H,26,28) |

InChI-Schlüssel |

VKGGWEFMXOIPIZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)

![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782916.png)

![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)

![N-benzyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2782929.png)

![N-(3-chloro-4-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782931.png)